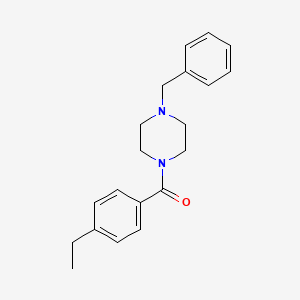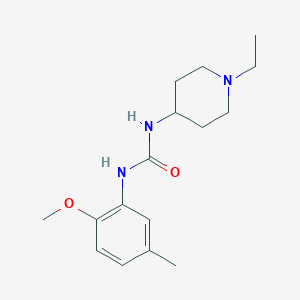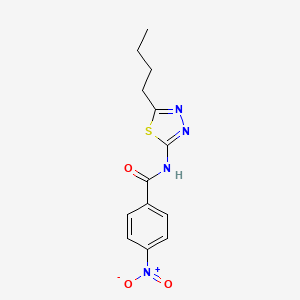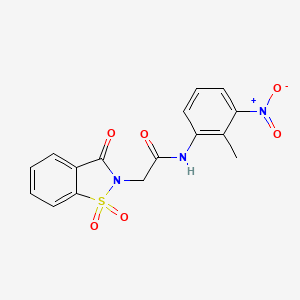![molecular formula C16H18N4O B4548146 (2Z,6E)-2,6-BIS[(1-METHYL-1H-PYRAZOL-4-YL)METHYLIDENE]CYCLOHEXAN-1-ONE](/img/structure/B4548146.png)
(2Z,6E)-2,6-BIS[(1-METHYL-1H-PYRAZOL-4-YL)METHYLIDENE]CYCLOHEXAN-1-ONE
Übersicht
Beschreibung
(2Z,6E)-2,6-BIS[(1-METHYL-1H-PYRAZOL-4-YL)METHYLIDENE]CYCLOHEXAN-1-ONE is a complex organic compound characterized by its unique structure, which includes two pyrazole rings attached to a cyclohexanone core
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (2Z,6E)-2,6-BIS[(1-METHYL-1H-PYRAZOL-4-YL)METHYLIDENE]CYCLOHEXAN-1-ONE typically involves the condensation of 1-methyl-1H-pyrazole-4-carbaldehyde with cyclohexanone under basic conditions. The reaction is carried out in the presence of a base such as sodium hydroxide or potassium carbonate, which facilitates the formation of the desired product through a double aldol condensation reaction .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, solvent, and reaction time, to ensure high yield and purity of the product. Additionally, purification techniques like recrystallization or column chromatography would be employed to isolate the compound.
Analyse Chemischer Reaktionen
Types of Reactions
(2Z,6E)-2,6-BIS[(1-METHYL-1H-PYRAZOL-4-YL)METHYLIDENE]CYCLOHEXAN-1-ONE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the formation of alcohol derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, typically in anhydrous solvents.
Substitution: Halogenating agents, nucleophiles like amines or thiols, often under mild conditions.
Major Products
The major products formed from these reactions include oxidized ketones or acids, reduced alcohols, and substituted pyrazole derivatives, which can be further utilized in various synthetic applications.
Wissenschaftliche Forschungsanwendungen
(2Z,6E)-2,6-BIS[(1-METHYL-1H-PYRAZOL-4-YL)METHYLIDENE]CYCLOHEXAN-1-ONE has a wide range of applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the development of new compounds with potential biological activity.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator due to its unique structure.
Wirkmechanismus
The mechanism of action of (2Z,6E)-2,6-BIS[(1-METHYL-1H-PYRAZOL-4-YL)METHYLIDENE]CYCLOHEXAN-1-ONE involves its interaction with molecular targets such as enzymes or receptors. The compound’s structure allows it to bind to specific sites on these targets, modulating their activity. For example, it may inhibit the activity of certain enzymes by binding to their active sites, thereby preventing substrate binding and subsequent catalytic activity .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
(2E,6E)-2,6-BIS[(4-HYDROXY-3-METHOXYPHENYL)METHYLIDENE]CYCLOHEXAN-1-ONE: Known for its anti-inflammatory and antioxidant activities.
(2E,6E)-2,6-BIS[(PHENYL METHYLIDENE)CYCLOHEXAN-1-ONE: Exhibits similar structural features but with different substituents on the cyclohexanone core.
Uniqueness
(2Z,6E)-2,6-BIS[(1-METHYL-1H-PYRAZOL-4-YL)METHYLIDENE]CYCLOHEXAN-1-ONE is unique due to the presence of two pyrazole rings, which impart distinct chemical and biological properties
Eigenschaften
IUPAC Name |
(2E,6Z)-2,6-bis[(1-methylpyrazol-4-yl)methylidene]cyclohexan-1-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18N4O/c1-19-10-12(8-17-19)6-14-4-3-5-15(16(14)21)7-13-9-18-20(2)11-13/h6-11H,3-5H2,1-2H3/b14-6-,15-7+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QROZPXZBOQZNIV-GEMWTQJRSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C=N1)C=C2CCCC(=CC3=CN(N=C3)C)C2=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN1C=C(C=N1)/C=C/2\CCC/C(=C/C3=CN(N=C3)C)/C2=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18N4O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
282.34 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![N~2~-1,3-benzodioxol-5-yl-N~2~-(methylsulfonyl)-N~1~-[4-({[3-(trifluoromethyl)phenyl]amino}sulfonyl)phenyl]glycinamide](/img/structure/B4548076.png)
![N-(3-chloro-2-methylphenyl)-2-{4-[(6-ethoxy-2-oxo-2H-chromen-4-yl)methyl]piperazin-1-yl}acetamide](/img/structure/B4548088.png)
![(5Z)-2-(4-Butoxyphenyl)-5-[(2-chlorophenyl)methylidene]-5H,6H-[1,2,4]triazolo[3,2-B][1,3]thiazol-6-one](/img/structure/B4548096.png)
![N-(3,4-dimethylphenyl)-4-(2-{[(4-fluorobenzyl)amino]carbonothioyl}hydrazino)-4-oxobutanamide](/img/structure/B4548097.png)
![N-[1-[(4-fluorophenyl)methyl]-3,5-dimethylpyrazol-4-yl]-5-phenyl-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-3-carboxamide](/img/structure/B4548104.png)
![3-[({3-[(CYCLOPROPYLAMINO)CARBONYL]-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHEN-2-YL}AMINO)CARBONYL]BICYCLO[2.2.2]OCT-5-ENE-2-CARBOXYLIC ACID](/img/structure/B4548108.png)
![3-methyl-N-[3-(methylsulfanyl)phenyl]piperidine-1-carboxamide](/img/structure/B4548111.png)


![methyl 4-(aminocarbonyl)-3-methyl-5-[({[4-(2-thienyl)-6-(trifluoromethyl)-2-pyrimidinyl]thio}acetyl)amino]-2-thiophenecarboxylate](/img/structure/B4548129.png)
![5-ethyl-N'-(2-{[3-(trifluoromethyl)benzyl]oxy}benzylidene)-3-thiophenecarbohydrazide](/img/structure/B4548136.png)

![2-{3-[(3-BROMOPHENOXY)METHYL]BENZOYL}-N-(2,4-DIMETHOXYPHENYL)-1-HYDRAZINECARBOTHIOAMIDE](/img/structure/B4548160.png)
